molecular formula C15H14F4N4OS B5302265 4-[(4-fluorophenyl)thio]-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine

4-[(4-fluorophenyl)thio]-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine

Cat. No. B5302265
M. Wt: 374.4 g/mol
InChI Key: NBCWOPNJYITHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-fluorophenyl)thio]-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine is a chemical compound that has been synthesized for scientific research purposes. It is a pyrimidine derivative that has shown potential as a drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)thio]-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine involves its binding to specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinase and phosphodiesterase. It also has binding affinity for certain receptors such as adenosine receptors and dopamine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-fluorophenyl)thio]-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine are still being studied. However, it has been shown to have potential anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to have effects on certain neurotransmitters such as dopamine and adenosine.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-fluorophenyl)thio]-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine for lab experiments include its potential as a drug candidate for the treatment of various diseases, its ability to inhibit specific enzymes and receptors, and its potential anti-cancer, anti-inflammatory, and neuroprotective effects. The limitations include the need for further studies to determine its safety and efficacy, as well as the need for more efficient synthesis methods.

Future Directions

The future directions for research on 4-[(4-fluorophenyl)thio]-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine include further studies on its potential as a drug candidate for the treatment of various diseases, as well as studies on its safety and efficacy. Other future directions include the development of more efficient synthesis methods, the identification of new targets for its inhibitory effects, and the exploration of its potential as a diagnostic tool for certain diseases.

Synthesis Methods

The synthesis of 4-[(4-fluorophenyl)thio]-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine involves the reaction of 4-chloro-6-(2-trifluoromethylmorpholin-4-yl)pyrimidine with 4-fluorothiophenol in the presence of a base. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

4-[(4-fluorophenyl)thio]-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have inhibitory effects on certain enzymes and receptors that are involved in the development and progression of these diseases.

properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F4N4OS/c16-9-1-3-10(4-2-9)25-13-7-12(21-14(20)22-13)23-5-6-24-11(8-23)15(17,18)19/h1-4,7,11H,5-6,8H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCWOPNJYITHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CC(=NC(=N2)N)SC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F4N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Fluorophenyl)thio]-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine

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